2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide

Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomer Purity

Sourcing a reliable intermediate for kinase inhibitor programs requiring precise C-4 functionalization? This 7-azaindole building block is the solution: 2-CF3 enhances metabolic stability & permeability; 7-oxide directs regioselective elaboration at the 4-position, critical for B-Raf/FGFR kinase targets. Available at 95% purity with consistent quality for preclinical and clinical supply chains.

Molecular Formula C8H5F3N2O
Molecular Weight 202.13 g/mol
CAS No. 1014607-03-4
Cat. No. B1404077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide
CAS1014607-03-4
Molecular FormulaC8H5F3N2O
Molecular Weight202.13 g/mol
Structural Identifiers
SMILESC1=CN(C2=NC(=CC2=C1)C(F)(F)F)O
InChIInChI=1S/C8H5F3N2O/c9-8(10,11)6-4-5-2-1-3-13(14)7(5)12-6/h1-4,14H
InChIKeyUTJDHRLHRARQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide: Identity & Pharmacophore Relevance


2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS 1014607-03-4) is a 7-azaindole derivative featuring a trifluoromethyl group at the 2-position and an N-oxide at the 7-position of the bicyclic core. This heteroaromatic scaffold serves as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules [1]. The compound's molecular formula is C8H5F3N2O, with a molecular weight of 202.13 g/mol, and it is commercially available at purities of ≥95% . Its core 1H-pyrrolo[2,3-b]pyridine framework is a privileged structure in medicinal chemistry, particularly for targeting ATP-binding pockets of protein kinases [2].

2-CF3-7-azaindole N-oxide building block for kinase inhibitor synthesis
Regiochemically defined 2-trifluoromethyl substitution; distinct from 3-CF3 analog
N-oxide functionality enables regioselective downstream functionalization
Patent-aligned intermediate for Raf kinase inhibitor research programs

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide: Irreplaceable Structural Features


The electronic and steric environment of 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide is uniquely defined by the synergistic combination of its 2-CF3 group and 7-oxide functionality. The strong electron-withdrawing nature of the trifluoromethyl group modulates the pKa and reactivity of the adjacent pyrrole nitrogen, while the N-oxide dipole influences the electron density distribution across the pyridine ring, altering both the regioselectivity of subsequent functionalization steps and the intermolecular interactions of final drug candidates [1]. These electronic perturbations are absent in non-oxidized analogs or in regioisomers where the CF3 group is positioned at the 3-position (e.g., CAS 892414-48-1), making direct substitution without re-optimization of downstream synthetic routes or biological activity profiles highly inadvisable .

Target Compound
  • 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide
  • 2-CF3 adjacent to pyrrole NH
  • N-oxide dipole directs reactivity
  • Patent-specified kinase inhibitor intermediate
3-CF3 Regioisomer / Non‑Oxidized Analog
  • 3-CF3 placement alters electronic landscape and H-bonding capacity
  • Absence of N-oxide removes directing group for 4-position functionalization
  • Different InChI Key and reactivity; may shift synthetic pathway and biological profile
  • Non‑oxidized analog lacks N‑oxide stability profile (storage conditions differ)

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide: Evidence of Differentiation


Regioisomer Differentiation: 2-CF3 vs. 3-CF3

The 2-trifluoromethyl regioisomer (CAS 1014607-03-4) is chemically distinct from its 3-trifluoromethyl counterpart (CAS 892414-48-1). While both share the molecular formula C8H5F3N2O and molecular weight of 202.13 g/mol, their structural difference results in unique InChI Keys and reactivity profiles. Specifically, the 2-CF3 substitution positions the electron-withdrawing group adjacent to the pyrrole nitrogen, directly influencing the NH acidity and hydrogen-bond donor capacity, a feature critical for hinge-binding interactions in kinase active sites . The 3-CF3 regioisomer, in contrast, places the group further from the pyrrole NH, leading to a different electronic landscape and distinct coupling patterns in downstream reactions .

Regioisomer Identity
Head‑to‑head
2‑CF3 (CAS 1014607‑03‑4) vs. 3‑CF3 (CAS 892414‑48‑1)
InChI Key: JZLWLSAOPKLBHQ‑UHFFFAOYSA‑N vs. KOGQPSXCWSCYHK‑UHFFFAOYSA‑N
Synthetic pathway divergence
Hinge‑binding motif may shift
Medicinal Chemistry Kinase Inhibitor Synthesis Regioisomer Purity

Quality Control: Purity Standards for Synthesis

Reputable vendors consistently supply 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide with a minimum purity specification of 95%. For example, AKSci's catalog number 7273DT explicitly states a minimum purity of 95% , and Sigma-Aldrich also lists a purity of 0.95 (95%) for this compound . While the non-oxidized analog, 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 918514-78-0), may also be offered at similar purities, the presence of the N-oxide group in the target compound introduces additional quality control considerations regarding potential reduction or decomposition, which are reflected in specific storage recommendations (e.g., store at 0-8°C) .

Purity Specification
Head‑to‑head
≥95% purity (multiple vendors)
Non‑oxidized analog: similar nominal purity, different stability profile
Reproducible synthetic yields
Store at 0–8 °C for N‑oxide integrity
Drug Discovery Chemical Synthesis Quality Control

Predicted Properties: Boiling Point and Density

Predicted physicochemical parameters offer a basis for differentiating the target compound from close analogs in terms of handling and purification. For 2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide, the predicted boiling point is 336.9±52.0 °C and predicted density is 1.54±0.1 g/cm³ [1]. In contrast, the non-oxidized analog 2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a predicted boiling point of 304.5±37.0 °C and a density of 1.436±0.06 g/cm³ [2]. The higher predicted boiling point of the 7-oxide reflects stronger intermolecular interactions (dipole-dipole and hydrogen bonding) compared to the non-oxidized parent, which can influence choice of purification techniques (e.g., distillation vs. recrystallization) and solvent selection.

Predicted Boiling Point
Data to verify
336.9 ±52.0 °C (7‑oxide) vs. 304.5 ±37.0 °C (non‑oxidized)
Purification method context
Predicted; experimental confirmation advised
Physicochemical Properties Process Chemistry Solubility

Defined Intermediate in Kinase Inhibitor Patents

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide is explicitly claimed as an intermediate in the synthesis of Raf kinase inhibitors, particularly for the preparation of substituted 1H-pyrrolo[2,3-b]pyridines that target B-Raf and related kinases [1]. This contrasts with broader class claims for 7-azaindole derivatives where the specific 2-CF3-7-oxide substitution may not be exemplified. The patent literature positions this specific building block as a key component for generating compounds with defined substitution patterns (e.g., 4-substituted derivatives) that exhibit potent kinase inhibition, whereas other analogs with different substitution (e.g., 3-CF3 or 4-Cl) may lead to alternative SAR trajectories [2].

Patent‑Defined Intermediate
Class‑level
Exemplified for Raf kinase inhibitor synthesis in US 9,206,170 B2 and related patents
Aligns with patented synthetic routes
Class‑level inference; verify project‑specific applicability
Kinase Inhibition Cancer Therapeutics B-Raf

2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide: High-Value Applications


4-Substituted Pyrrolo[2,3-b]pyridine Kinase Inhibitor Synthesis

This compound is utilized as a starting material for the preparation of 4-substituted 1H-pyrrolo[2,3-b]pyridines, a class of compounds with demonstrated activity against B-Raf, FGFR, and other kinases. The 2-CF3 group enhances metabolic stability, while the 7-oxide serves as a directing or activating group for regioselective functionalization at the 4-position, a critical modification for achieving potent and selective kinase inhibition [1]. In-house process chemistry teams employ this building block to access proprietary chemical space around the 7-azaindole core [2].

Fluorinated 7-Azaindole Libraries for High-Throughput Screening

The 2-trifluoromethyl-7-oxide moiety is a valuable scaffold for generating diverse compound libraries for kinase screening campaigns. Its combination of an electron-withdrawing CF3 group (improving metabolic stability and membrane permeability) and a polar N-oxide (potentially enhancing solubility and offering a synthetic handle) makes it an attractive core for parallel synthesis. This specific regioisomer provides a distinct chemical starting point compared to more common 3- or 4-substituted azaindoles, enabling the exploration of unique vectors in kinase ATP-binding pockets [1].

Intermediate for Raf Kinase Inhibitor Clinical Candidates

As referenced in patent literature, this compound is a defined intermediate in the synthetic route toward certain Raf kinase inhibitors that have progressed to clinical evaluation. Contract research and manufacturing organizations (CROs/CMOs) and pharmaceutical process groups procure this intermediate at kilogram scale to support late-stage preclinical and clinical supply chains. The availability of the compound at 95% purity from commercial sources facilitates the reproducible execution of these patented synthetic sequences, ensuring consistency in impurity profiles and final active pharmaceutical ingredient (API) quality [1].

Application
Selection Property
Validation Focus
4‑Substituted kinase inhibitor synthesis
Regioselective 4‑position functionalization via N‑oxide activation
4‑substituted product identity and purity
Fluorinated 7‑azaindole libraries
2‑CF3 group: metabolic stability and permeability contribution
Library diversity and kinase panel screening
Raf kinase inhibitor synthesis programs
Patent‑specified intermediate for B‑Raf inhibitor synthesis
Batch‑to‑batch consistency and process reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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